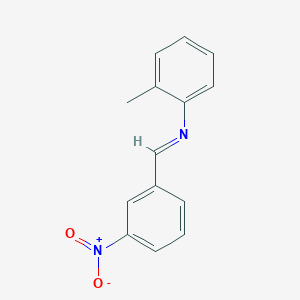

N-(3-Nitrobenzylidene)-O-toluidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17064-93-6 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

N-(2-methylphenyl)-1-(3-nitrophenyl)methanimine |

InChI |

InChI=1S/C14H12N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h2-10H,1H3 |

InChI Key |

ZTFAOAOMPKRDSY-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-] |

Other CAS No. |

17064-93-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Nitrobenzylidene O Toluidine

Classical Condensation Reaction Pathways

The traditional synthesis of N-(3-Nitrobenzylidene)-O-toluidine involves the reaction of an aldehyde with a primary amine, resulting in the formation of an imine, also known as a Schiff base.

The primary reactants for the synthesis are 3-nitrobenzaldehyde (B41214) and o-toluidine (B26562). researchgate.netnih.gov The reaction proceeds via a nucleophilic addition of the amino group of o-toluidine to the carbonyl carbon of 3-nitrobenzaldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine.

For optimal yield, the reactants are typically used in an equimolar ratio (1:1 stoichiometry). nih.gov This ensures that both the aldehyde and the amine are consumed to the maximum extent possible, driving the reaction towards the formation of the desired product.

Table 1: Reactant Details

| Compound Name | Molecular Formula | Role in Reaction |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | Aldehyde precursor |

| o-Toluidine | C₇H₉N | Amine precursor |

The condensation reaction is often facilitated by a catalytic amount of acid. The acid protonates the carbonyl oxygen of the 3-nitrobenzaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the o-toluidine.

The reaction is commonly carried out by refluxing the reactants in a suitable solvent. nih.gov The choice of solvent is crucial; it must be inert to the reactants and capable of dissolving them. Toluene is a frequently used solvent as it allows for the azeotropic removal of water using a Dean-Stark apparatus, which helps to drive the reaction equilibrium towards the product side. nih.gov The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

Table 2: Typical Reaction Conditions for Classical Synthesis

| Parameter | Condition |

| Catalyst | Acidic (e.g., a few drops of a strong acid) |

| Solvent | Toluene nih.gov |

| Temperature | Reflux nih.gov |

| Reaction Time | Monitored by TLC nih.gov |

Upon completion of the reaction, the solvent is typically removed under reduced pressure using a rotary evaporator. nih.gov The resulting crude solid product is then purified. Recrystallization is a common and effective method for purifying solid organic compounds. This technique involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. A mixture of ethyl acetate (B1210297) and n-hexane is a reported solvent system for the recrystallization of N-(3-Nitrobenzylidene)-aniline, a similar compound. nih.gov The purified crystals are then collected by filtration.

Other purification methods for the precursor o-toluidine include steam distillation and vacuum distillation. sciencemadness.org

Green Chemistry Approaches to Imine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that avoids the use of potentially harmful organic solvents. In this method, the reactants are mixed together in the absence of a solvent and heated. This technique can lead to higher efficiency, shorter reaction times, and easier work-up procedures. While specific examples for this compound are not extensively detailed in the provided search results, the principle is widely applied to imine synthesis.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. clockss.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter time frames compared to conventional heating methods. clockss.orgarxiv.org The energy from microwaves is directly absorbed by the polar molecules in the reaction mixture, leading to rapid and uniform heating. arxiv.org This method has been successfully applied to the synthesis of various heterocyclic compounds and can be a viable alternative for the synthesis of this compound. clockss.orgnih.govnih.gov The use of microwave irradiation can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. clockss.org

Table 3: Comparison of Synthetic Methodologies

| Feature | Classical Condensation | Solvent-Free Synthesis | Microwave-Assisted Synthesis |

| Solvent Use | High | None | Low to None |

| Reaction Time | Longer | Shorter | Significantly Shorter clockss.org |

| Energy Consumption | Higher | Lower | Lower arxiv.org |

| Yield | Generally Good | Often Higher | Often Higher clockss.org |

| Work-up | More Complex | Simpler | Simpler clockss.org |

Ultrasound-Assisted Protocols

The application of ultrasonic irradiation is a powerful technique in organic synthesis, known to accelerate a variety of chemical reactions. ijcce.ac.irquestjournals.org This method, often referred to as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ijcce.ac.irresearchgate.net This collapse generates localized hot spots with extremely high temperatures and pressures, which significantly enhances chemical reactivity. researchgate.net

For the synthesis of Schiff bases like this compound, ultrasound-assisted protocols offer a distinct advantage over traditional heating methods. irjmets.com The procedure generally involves exposing a mixture of 3-nitrobenzaldehyde and o-toluidine, either in a minimal amount of solvent or under solvent-free conditions, to ultrasonic waves (typically 20-100 kHz). irjmets.comasianpubs.org This approach frequently leads to purer products with improved yields in considerably shorter reaction times. irjmets.comquestjournals.org For instance, studies on similar Schiff bases have demonstrated a dramatic reduction in reaction time and an increase in product yield when switching from conventional to ultrasonic methods. ijcce.ac.irworldwidejournals.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Schiff Bases

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional (Reflux) | Several hours | Moderate to Good (e.g., 65-84%) worldwidejournals.com | Well-established, simple setup |

| Ultrasound-Assisted | Minutes (e.g., 10-20 min) asianpubs.orgworldwidejournals.com | Excellent (e.g., 92-95%) irjmets.comworldwidejournals.com | Faster reaction, higher yield, energy efficient, milder conditions irjmets.comquestjournals.orguniv.kiev.ua |

Aqueous Medium and Bio-Catalyzed Syntheses (e.g., fruit juice)

In line with the principles of green chemistry, water is increasingly used as a solvent for organic reactions. tandfonline.comtandfonline.com Its use as a medium for Schiff base synthesis is a simple, efficient, and environmentally friendly alternative to volatile organic solvents. tandfonline.comresearchgate.net The synthesis of this compound can be effectively carried out by simply stirring an equimolar mixture of 3-nitrobenzaldehyde and o-toluidine in water at room temperature, leading to high yields and easy product isolation via filtration. tandfonline.comtandfonline.comresearchgate.net

A novel and particularly green approach involves the use of natural catalysts, such as fruit juices. worldwidejournals.comresearchgate.netresearchgate.net Citrus juices from fruits like lemons, oranges, and limes have been successfully employed as reaction media for imine synthesis. tandfonline.comtandfonline.com These juices are naturally acidic (pH 2-3) due to the presence of compounds like citric acid, which can effectively catalyze the condensation reaction without the need for other acid additives. researchgate.nettandfonline.com This method is not only environmentally benign but also uses cheap and readily available materials. researchgate.netresearchgate.net Research on the synthesis of a structurally similar compound, 4-methoxy-N-(4-nitrobenzyl)aniline, demonstrated that various citrus juices could effectively catalyze the reaction at room temperature. tandfonline.comtandfonline.com

Table 2: Imine Synthesis Yields Using Different Fruit Juices as Biocatalysts

Data based on the synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline as a representative example. tandfonline.comtandfonline.com

| Fruit Juice Catalyst | Reported Yield (%) |

|---|---|

| Orange Juice | 50 |

| Lime Juice | 47 |

| Grapefruit Juice | 44 |

| Lemon Juice | 41 |

Mechanistic Investigations of Imine Formation

The formation of an imine, or Schiff base, such as this compound, from an aldehyde and a primary amine is a well-documented, reversible reaction. libretexts.orglibretexts.orgpressbooks.pub The process is generally acid-catalyzed and can be understood as a nucleophilic addition-elimination reaction. openstax.orgchemistrysteps.com The mechanism proceeds through several distinct steps.

The key mechanistic steps are as follows:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's (o-toluidine) nitrogen atom on the electrophilic carbonyl carbon of the aldehyde (3-nitrobenzaldehyde). libretexts.orgopenstax.org This step forms a tetrahedral intermediate known as a zwitterion.

Proton Transfer: A rapid intramolecular proton transfer occurs from the positively charged nitrogen atom to the negatively charged oxygen atom. libretexts.orglibretexts.orgpressbooks.pub This results in the formation of a neutral tetrahedral intermediate called a carbinolamine or amino alcohol. libretexts.orgopenstax.org

Water Elimination: For the reaction to proceed to the final imine, the hydroxyl group of the carbinolamine must be eliminated. libretexts.org Under acidic conditions, the hydroxyl group is protonated by the acid catalyst, converting it into a much better leaving group (H₂O). openstax.orgjove.com The subsequent loss of a water molecule from the protonated carbinolamine generates a resonance-stabilized cation known as an iminium ion. libretexts.orgopenstax.org Finally, a base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. libretexts.orgopenstax.org The removal of water from the reaction mixture is often necessary to drive the equilibrium toward the product side. masterorganicchemistry.comresearchgate.net

The rate of imine formation is pH-dependent. libretexts.org The reaction is typically fastest in weakly acidic conditions (around pH 4-5). libretexts.orgjove.com If the solution is too acidic, the amine nucleophile becomes protonated and non-nucleophilic, slowing the initial attack. libretexts.orgjove.com If the solution is too basic, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, hindering the final water elimination step. libretexts.orgjove.com

Advanced Spectroscopic and Crystallographic Characterization of N 3 Nitrobenzylidene O Toluidine

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in the molecule and confirming the formation of the imine linkage.

The formation of N-(3-Nitrobenzylidene)-O-toluidine from its precursors, 3-nitrobenzaldehyde (B41214) and o-toluidine (B26562), is unequivocally confirmed by FT-IR spectroscopy. A key piece of evidence is the absence of the characteristic N-H stretching vibrations from the o-toluidine reactant and the carbonyl (C=O) stretch from 3-nitrobenzaldehyde in the final product's spectrum.

The most diagnostic absorption band for the title compound is the C=N (imine) stretching vibration. This band typically appears in the region of 1600-1650 cm⁻¹. For the closely related compound N-(3-nitrobenzylidene)aniline, this C=N double bond is observed to be essentially coplanar with the nitrophenyl ring. researchgate.net The spectrum is further characterized by the strong absorptions corresponding to the nitro (NO₂) group. These are typically observed as two distinct bands: an asymmetric stretch and a symmetric stretch. wpmucdn.com Aromatic C-H stretching vibrations are also present, generally appearing above 3000 cm⁻¹.

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Imine | C=N Stretch | 1600 - 1650 |

| Nitro | Asymmetric NO₂ Stretch | 1490 - 1570 |

| Nitro | Symmetric NO₂ Stretch | 1300 - 1390 |

| Aromatic | C-H Stretch | > 3000 |

Note: The absence of N-H (amine) and C=O (aldehyde) stretches is a key indicator of product formation.

Raman spectroscopy provides complementary vibrational data to FT-IR. While specific Raman data for this compound is not widely published, the expected spectrum can be inferred from its structural components. The symmetric stretching vibration of the nitro group is expected to produce a strong Raman peak. spectroscopyonline.com For instance, in m-nitrophenol, a related compound, a Raman peak at 1343 cm⁻¹ is attributed to the asymmetric stretching vibration of the nitro group. spectroscopyonline.com The C=N imine bond should also be Raman active. The various C-H bending and aromatic ring vibrations contribute to a complex fingerprint region, which is useful for structural confirmation. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound provides distinct signals that can be assigned to the different types of protons in the molecule.

Azomethine Proton (-N=CH-): A key singlet is observed in the downfield region of the spectrum, which is characteristic of the azomethine proton. For similar Schiff bases, this signal typically appears between δ 8.0 and 9.0 ppm.

Aromatic Protons: The eight protons on the two distinct benzene (B151609) rings give rise to a complex series of multiplets in the aromatic region, generally between δ 7.0 and 8.5 ppm. The protons on the 3-nitrophenyl ring are influenced by the strong electron-withdrawing effect of the nitro group, leading to downfield shifts. For example, in nitrobenzene (B124822), the ortho protons are the most deshielded, followed by the para and then the meta protons. stackexchange.com The protons on the o-tolyl ring are influenced by both the imine linkage and the methyl group.

Methyl Group (-CH₃): The protons of the methyl group attached to the o-toluidine ring appear as a characteristic singlet in the upfield region of the spectrum, typically around δ 2.2-2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Azomethine (-N=CH-) | 8.0 - 9.0 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |

Note: Chemical shifts are relative to TMS and can vary based on the solvent used. sigmaaldrich.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

The most downfield signal in the spectrum is typically that of the imine carbon (C=N) , often found in the range of δ 150-165 ppm. mdpi.com The various aromatic carbons produce a cluster of signals between approximately δ 110 and 150 ppm. The carbon atom attached to the nitro group (ipso-carbon) is significantly affected, and its signal can be found near the upper end of this range. stackexchange.com For example, the ipso-carbon in nitrobenzene appears at δ 148.3 ppm. stackexchange.com The upfield region of the spectrum contains the signal for the methyl carbon (-CH₃) , which is expected to appear around δ 15-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imine (-N=C H-) | 150 - 165 |

| Aromatic (Ar-C) | 110 - 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands arising from its extended conjugated system, which includes the two aromatic rings and the azomethine bridge.

Typically, two main types of transitions are observed for such compounds:

π → π* Transitions: These are high-intensity absorptions that occur at shorter wavelengths, usually below 300 nm. They correspond to electronic transitions within the aromatic rings and the C=N double bond.

n → π* Transitions: This is a lower-intensity absorption band occurring at a longer wavelength, often above 300 nm. It corresponds to the transition of a non-bonding electron from the nitrogen atom of the imine group to an anti-bonding π* orbital.

Absorption Maxima and Band Assignments

The electronic absorption spectrum of a Schiff base like this compound is expected to exhibit characteristic bands in the UV-visible region arising from electronic transitions within the molecule. Generally, the spectra of aromatic Schiff bases show bands corresponding to π → π* transitions within the aromatic rings and the C=N chromophore, as well as n → π* transitions associated with the non-bonding electrons of the nitrogen atom.

While specific experimental absorption maxima (λmax) and their band assignments for this compound are not detailed in the available literature, related studies on substituted anilines provide some context. For instance, UV-visible absorption spectra of o-toluidine, a precursor, show sharp absorption peaks assigned to the n-π* transition. researchgate.net For the final compound, the extended conjugation between the benzylidene and toluidine rings, influenced by the electron-withdrawing nitro group, would likely result in absorption bands at different wavelengths compared to the precursors.

Solvatochromic Behavior Studies

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in response to a change in the polarity of the solvent. researchgate.net This behavior provides insight into the solute-solvent interactions and the electronic distribution of the molecule in its ground and excited states. researchgate.net Conjugated molecules containing both electron-donating and electron-withdrawing groups, such as this compound, are often strong candidates for exhibiting solvatochromism.

No specific solvatochromic studies on this compound have been published. However, research on other novel Schiff bases demonstrates that the solvatochromic behavior is strongly dependent on the hydrogen-bonding capabilities and polarizability of the solvent. nih.gov Such studies often reveal a reversal in solvatochromism (from positive to negative) depending on whether the solvent is polar-protic or polar-aprotic, which can be explained by the change in the dominant solvent effects. nih.gov It is plausible that this compound would exhibit similar sensitivity to solvent environments due to its molecular structure.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₂N₂O₂), the monoisotopic mass is 240.08987 Da. uni.lu While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which are essential for identifying the compound in mass spectrometric analysis. uni.lu

The predicted data provides a reference for the expected ions that would be observed, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the deprotonated molecule [M-H]⁻. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 241.09715 |

| [M+Na]⁺ | 263.07909 |

| [M+K]⁺ | 279.05303 |

| [M+NH₄]⁺ | 258.12369 |

| [M]⁺ | 240.08932 |

| [M-H]⁻ | 239.08259 |

| [M]⁻ | 240.09042 |

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell dimensions. researchgate.net

As of this writing, a published crystal structure for this compound (the ortho-isomer) is not available in the surveyed literature. However, detailed SCXRD studies have been conducted on the closely related isomers, N-(3-Nitrobenzylidene)-p-toluidine (para-isomer) and N-(3-Nitrobenzylidene)aniline. researchgate.netresearchgate.net The findings from these studies are presented here to illustrate the structural characteristics typical of this class of compounds.

| Parameter | N-(3-Nitrobenzylidene)-p-toluidine researchgate.net | N-(3-Nitrobenzylidene)aniline researchgate.net |

|---|---|---|

| Formula | C₁₄H₁₂N₂O₂ | C₁₃H₁₀N₂O₂ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pca2₁ | P2₁2₁2₁ |

| a (Å) | 13.413 (2) | 7.3177 (6) |

| b (Å) | 13.115 (2) | 12.1022 (11) |

| c (Å) | 7.104 (1) | 12.4672 (12) |

| Volume (ų) | 1249.7 (3) | 1104.10 (17) |

| Z | 4 | 4 |

Determination of Molecular Geometry and Conformation

SCXRD analysis of the related isomers reveals that these molecules are non-planar. researchgate.netresearchgate.net For N-(3-Nitrobenzylidene)-p-toluidine, the dihedral angle between the two benzene rings is 32.1(2)°. researchgate.net Similarly, in N-(3-Nitrobenzylidene)aniline, this dihedral angle is 31.58(3)°. researchgate.net This twist is a common feature in such Schiff bases.

In both structures, the nitro group is also twisted relative to the plane of the benzene ring to which it is attached. researchgate.net In the aniline (B41778) derivative, the C=N double bond is reported to be in a trans configuration. researchgate.net This non-planar conformation is a result of steric hindrance and electronic effects between the different parts of the molecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The crystal structures of these related compounds are stabilized by a network of non-covalent interactions. In the crystal of N-(3-Nitrobenzylidene)aniline, the structure is stabilized by C—H···O contacts and π–π stacking interactions, with centroid-centroid distances between the aromatic rings measured at 3.807 Å and 3.808 Å. researchgate.net

The crystal structure of the p-toluidine (B81030) isomer also features molecules stacked through π–π interactions. researchgate.net These stacks are further organized into chains by C—H···π interactions. researchgate.net These chains are then interconnected by C—H···O and C—H···N hydrogen bonds, creating a more complex supramolecular network. researchgate.net

Quantum Chemical and Computational Studies on N 3 Nitrobenzylidene O Toluidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the elucidation of various molecular characteristics, providing valuable insights that complement experimental findings. For the Schiff base N-(3-Nitrobenzylidene)-O-toluidine, DFT calculations, typically employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are instrumental in understanding its behavior at a molecular level.

Molecular Geometry Optimization and Energetic Landscapes

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For this compound, the optimized structure reveals a non-planar conformation. This is a common feature in N-benzylideneaniline derivatives, arising from the steric hindrance between the two aromatic rings. researchgate.net

The dihedral angle between the nitro-substituted benzene (B151609) ring and the toluidine ring is a critical parameter. For a closely related compound, N-(3-Nitrobenzylidene)-p-toluidine, X-ray diffraction data shows a dihedral angle of 32.1(2)°. researchgate.net It is expected that the ortho-methyl group in this compound would induce a greater steric clash, potentially leading to a larger dihedral angle compared to the para-isomer. The nitro group itself is also twisted relative to its attached benzene ring, with a reported angle of 13.2(2)° in the para-isomer. researchgate.net

| Parameter | N-(3-Nitrobenzylidene)-p-toluidine (Experimental) | This compound (Predicted) |

| Dihedral Angle (Benzene Rings) | 32.1(2)° researchgate.net | Expected to be > 32.1° |

| Nitro Group Twist Angle | 13.2(2)° researchgate.net | Similar twist expected |

This table presents experimental data for a related isomer and predicted trends for the title compound.

Vibrational Frequency Computations and Spectral Correlation

Theoretical vibrational frequencies calculated using DFT methods are crucial for the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method.

For this compound, key vibrational modes include:

C=N Stretching: The azomethine group (C=N) stretching vibration is a characteristic feature of Schiff bases and is expected in the range of 1600-1650 cm⁻¹. For a similar compound, p-amyloxybenzylidene-p-toluidine, this band is observed at 1620.7 cm⁻¹. bitp.kiev.ua

NO₂ Stretching: The nitro group exhibits symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretch is found between 1330-1390 cm⁻¹. researchgate.net

C-H Stretching: Aromatic and methyl C-H stretching vibrations are generally observed in the 2900-3100 cm⁻¹ range.

Ring Vibrations: C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. derpharmachemica.com

A comparison of the calculated and experimental vibrational spectra allows for a detailed understanding of the molecular structure and bonding.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=N Stretch | 1600-1650 |

| Asymmetric NO₂ Stretch | 1500-1560 |

| Symmetric NO₂ Stretch | 1330-1390 |

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2900-3000 |

This table provides expected ranges for the key vibrational modes of the title compound based on literature data for similar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the spatial distribution of the FMOs is of particular interest. It is anticipated that the HOMO will be primarily localized on the electron-rich o-toluidine (B26562) ring, which acts as the electron donor part of the molecule. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitrobenzylidene moiety, the electron acceptor part. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation.

The energy gap for Schiff bases can be tuned by altering the substituents. The presence of the electron-withdrawing nitro group generally lowers both the HOMO and LUMO energy levels and reduces the energy gap, enhancing the molecule's reactivity and potential for non-linear optical applications.

| Parameter | Description | Expected Value/Trend |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively high due to the toluidine group |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low due to the nitrobenzylidene group |

| ΔE (LUMO-HOMO) | Energy Gap | Relatively small, indicating potential for high reactivity |

This table outlines the expected trends for the FMO properties of the title compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

In the MEP map of this compound, the following features are expected:

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. The most negative potential is anticipated around the oxygen atoms of the nitro group and the nitrogen atom of the azomethine group. These areas are the most likely sites for protonation and coordination with metal ions.

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. Positive potentials are expected around the hydrogen atoms.

Zero Potential (Green): These areas represent neutral electrostatic potential.

The MEP map provides a clear visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.de It allows for the quantitative assessment of intramolecular charge transfer (ICT) and hyperconjugative interactions.

The second-order perturbation theory analysis within the NBO framework is particularly insightful. It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant donor-acceptor interactions are expected to contribute to its stability.

Key interactions would include:

Delocalization from the lone pair of the toluidine nitrogen (n(N)) to the antibonding orbitals (π*) of the benzylidene ring.

Hyperconjugative interactions involving the methyl group of the toluidine ring.

Delocalization of electron density from the aromatic rings to the antibonding orbitals of the C=N and NO₂ groups.

These interactions lead to a departure from a purely localized Lewis structure and are crucial for understanding the electronic properties of the molecule.

| Donor NBO | Acceptor NBO | Expected E(2) (kcal/mol) | Type of Interaction |

| π(C-C) (Toluidine Ring) | π(C-C) (Benzylidene Ring) | Significant | π-π Conjugation |

| n(N) (Toluidine) | π(C=N) | Significant | Lone Pair Delocalization |

| n(O) (Nitro Group) | σ(N-C) | Moderate | Hyperconjugation |

This table presents a qualitative prediction of significant NBO interactions in the title compound.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges based on the distribution of the basis functions in the molecular orbitals. wikipedia.org While it has known limitations, such as a strong dependence on the basis set used, it can still provide a qualitative picture of the charge distribution within a molecule. stackexchange.comuni-muenchen.de

For this compound, the Mulliken charges are expected to reflect the electronegativity of the atoms and the electronic effects of the substituents.

The oxygen atoms of the nitro group and the nitrogen atom of the azomethine group are expected to carry significant negative charges.

The nitrogen atom of the nitro group and the carbon atom of the azomethine group are likely to have positive charges.

The hydrogen atoms will generally have positive charges.

The carbon atoms in the aromatic rings will have varying charges depending on their local environment.

The charge distribution obtained from Mulliken analysis can be used to understand the molecule's dipole moment and its interaction with other molecules.

| Atom | Expected Mulliken Charge |

| O (Nitro) | Highly Negative |

| N (Azomethine) | Negative |

| N (Nitro) | Positive |

| C (Azomethine) | Positive |

| H | Positive |

This table provides a qualitative summary of the expected Mulliken atomic charges for the title compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a principal quantum mechanical method used to investigate the electronic excited states of molecules. This approach allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and other key parameters related to a molecule's response to electromagnetic radiation. For a molecule like this compound, TD-DFT is instrumental in predicting its ultraviolet-visible (UV-Vis) absorption spectrum.

The calculations provide data on excitation energies (the energy required to promote an electron to a higher energy level), oscillator strengths (the probability of a given electronic transition), and the molecular orbitals involved in these transitions. stackexchange.com Typically, for organic molecules with donor and acceptor groups, the lowest energy transitions are of interest as they often correspond to intramolecular charge transfer (ICT) from the electron-rich part of the molecule (the toluidine ring) to the electron-deficient part (the nitrobenzylidene ring).

While specific TD-DFT studies on this compound are not prevalent in the literature, research on analogous compounds provides a clear framework. For instance, studies on similar nitrobenzylidene derivatives use computational methods to estimate the maximum one-photon absorption wavelengths. nih.govresearchgate.net These analyses help in understanding the electronic transitions and the optical transparency of the material in different regions of the spectrum. researchgate.net A typical TD-DFT analysis would yield a table of the lowest singlet electronic transitions.

Table 1: Illustrative TD-DFT Calculated Electronic Excitation Data (Note: This table is a representative example of typical TD-DFT output for an organic molecule and does not represent experimentally verified data for this compound.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.45 | HOMO -> LUMO |

| S2 | 3.54 | 350 | 0.12 | HOMO-1 -> LUMO |

| S3 | 3.87 | 320 | 0.08 | HOMO -> LUMO+1 |

Nonlinear Optical (NLO) Properties Investigations

Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated bridge are prime candidates for materials with significant nonlinear optical (NLO) properties. mdpi.comnih.gov These properties describe how a material's optical characteristics (like the refractive index) change with the intensity of incident light. This compound fits this "D-π-A" structural motif, with the o-toluidine group acting as the donor and the nitro group as the acceptor.

Electric Dipole Moment Calculations

The electric dipole moment (µ) is a measure of the separation of positive and negative charges in a molecule. It is a fundamental property that influences a molecule's interaction with electric fields and is a key indicator of its potential for NLO activity. Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate the ground state dipole moment. researchgate.net A large dipole moment often correlates with a significant first hyperpolarizability. The calculation involves optimizing the molecular geometry and then computing the electronic distribution to determine the magnitude and direction of the dipole moment vector. Different levels of theory and basis sets can be employed to ensure the accuracy of the prediction. researchgate.net

Table 2: Representative Calculated Ground State Dipole Moment (µ) (Note: This table illustrates typical results from DFT calculations on polar organic molecules. Values are hypothetical for the title compound.)

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

|---|---|---|

| B3LYP | 6-311++G(d,p) | 5.8 |

| CAM-B3LYP | 6-311++G(d,p) | 6.1 |

| M06-2X | cc-pVTZ | 6.0 |

First Hyperpolarizability (β) Determinations

The first hyperpolarizability (β or β₀) is the molecular property responsible for second-order NLO phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large β value is highly desirable for NLO materials. Quantum chemical calculations are essential for predicting the β tensor of a molecule before undertaking complex synthesis and experimental characterization. nih.gov

The calculation of β is typically performed using DFT or other advanced computational methods coupled with a suitable basis set. The results provide a quantitative measure of the molecule's potential for second-order NLO applications. Studies on related D-π-A organic compounds demonstrate that computational screening is effective in identifying promising candidates. nih.gov While studies on related nitrobenzylidene anilines have focused on third-order NLO properties (second hyperpolarizability, γ), the methodology for β determination is well-established. nih.govresearchgate.net

Table 3: Example of Calculated First Hyperpolarizability (β) for NLO Chromophores (Note: The following data are for illustrative purposes, taken from literature on other organic NLO molecules, to show the typical magnitude and format of reported values. nih.gov They are not data for this compound.)

| Component | Value (10-30 esu) |

|---|---|

| βx | 45.2 |

| βy | -2.5 |

| βz | 0.8 |

| βtotal | 52.7 |

Theoretical Modeling of Molecular Interactions (e.g., Adsorption on Surfaces)

Theoretical modeling provides critical insights into the non-covalent interactions that govern the behavior of this compound in the solid state or when interacting with surfaces. These interactions dictate crystal packing, film morphology, and the performance of molecular electronic devices.

Crystallographic studies of the closely related isomer, N-(3-Nitrobenzylidene)-p-toluidine, reveal the presence of multiple intermolecular forces, including π–π stacking between the aromatic rings and C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net These interactions create a complex three-dimensional network. researchgate.net

Computational models can be used to:

Quantify Interaction Energies: Calculate the binding energy of molecular dimers or clusters to determine the strength of π–π stacking and hydrogen bonding.

Simulate Adsorption: Model the adsorption of the molecule onto various substrates, such as silicon, graphene, or metal oxides. These simulations predict the most stable adsorption geometries, interaction energies, and the resulting electronic structure modifications at the interface.

Analyze Surface Packing: Predict how molecules will arrange themselves on a surface, which is crucial for fabricating thin films with desired optical and electronic properties.

These theoretical investigations are vital for designing new materials and for understanding how molecules like this compound can be integrated into functional devices.

Chemical Reactivity, Transformations, and Derivatization of N 3 Nitrobenzylidene O Toluidine

Azomethine (C=N) Linkage Reactivity

The carbon-nitrogen double bond, or azomethine group, is the most prominent functional group in the molecule and a primary site of chemical reactions. Its reactivity is influenced by the electronic properties of the connected aromatic rings.

Like most Schiff bases, N-(3-Nitrobenzylidene)-O-toluidine is susceptible to hydrolysis, which involves the cleavage of the C=N bond to regenerate the parent aldehyde and amine. The reaction is reversible and typically catalyzed by acid.

The mechanism proceeds via protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A water molecule then acts as a nucleophile, attacking the carbon atom to form a carbinolamine intermediate. Subsequent proton transfers and elimination of o-toluidine (B26562) yield 3-nitrobenzaldehyde (B41214). The stability of the imine is generally low in acidic aqueous solutions, leading to its decomposition back to its starting materials.

The azomethine linkage can be readily reduced to form the corresponding secondary amine, N-(3-nitrobenzyl)-o-toluidine. This transformation is a crucial pathway to creating flexible amine derivatives. Common laboratory reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

This process is analogous to reductive amination, where an aldehyde and amine react to form an imine in situ, which is then immediately reduced to an amine.

Table 1: Representative Reduction Reactions of the Azomethine Linkage

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | N-(3-nitrobenzyl)-o-toluidine |

Participation in Multicomponent Reactions (MCRs)

Schiff bases are valuable substrates in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. organic-chemistry.org While specific examples involving this compound are not extensively documented, its imine structure makes it a prime candidate for participation in various MCRs.

The reactivity of the imine in MCRs is governed by its dual electronic nature. The imine carbon is electrophilic, a characteristic that is enhanced by the electron-withdrawing nitro group on the benzylidene ring. This makes it susceptible to attack by a wide range of nucleophiles. The nitro-Mannich reaction, for instance, involves the nucleophilic addition of a nitroalkane to an imine. frontiersin.org The presence of electron-withdrawing groups on the imine is known to facilitate this reaction. frontiersin.org

Conversely, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, although its basicity is reduced by the attached aromatic systems. Activation of the imine with a Lewis acid can further enhance the electrophilicity of the carbon atom, making it more reactive towards even weak nucleophiles.

Imines are key intermediates in many stereoselective reactions. When this compound participates in reactions that create new chiral centers, the stereochemical outcome can often be controlled. This can be achieved through several strategies:

Use of Chiral Catalysts: Asymmetric catalysts, such as chiral phosphoric acids or metal complexes, can create a chiral environment around the imine, directing the approach of the nucleophile to one face of the molecule.

Chiral Auxiliaries: While the parent molecule is achiral, derivatizing it with a chiral auxiliary could direct subsequent reactions.

Substrate Control: The existing stereochemistry in a reaction partner can influence the stereochemical outcome of the addition to the imine.

These stereoselective transformations can lead to a diverse range of products, including chiral β-amino acids, diamines, and various heterocyclic structures, which are valuable in medicinal chemistry. frontiersin.org

Functionalization and Derivatization Strategies of Aromatic Rings

The two aromatic rings of this compound have different electronic properties, allowing for selective functionalization.

The benzylidene ring is strongly deactivated by the meta-directing nitro group, making it resistant to electrophilic aromatic substitution. However, the nitro group itself is a key site for derivatization. The most common transformation is its reduction to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), or catalytic hydrogenation. This yields N-(3-aminobenzylidene)-O-toluidine, a compound with significantly different electronic and reactive properties.

The o-toluidine ring, in contrast, is activated by the ortho/para-directing methyl group. It can undergo electrophilic aromatic substitution reactions such as halogenation or nitration, primarily at the positions para and ortho to the methyl group that are not sterically hindered. Late-stage functionalization techniques, such as transition-metal-catalyzed C-H activation, offer modern strategies to introduce a variety of functional groups onto arenes that might otherwise be difficult to functionalize. nih.govresearchgate.net

Table 2: Potential Derivatization Reactions of Aromatic Rings

| Ring | Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|---|

| 3-Nitrobenzylidene Ring | Nitro Group Reduction | SnCl₂/HCl or H₂/Pd | N-(3-aminobenzylidene)-O-toluidine |

| O-Toluidine Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Brominated derivatives |

Cycloaddition Reactions Involving Imine Scaffolds

The imine or Schiff base functionality, characterized by a carbon-nitrogen double bond, serves as a versatile building block in a variety of organic transformations. Among these, cycloaddition reactions are of paramount importance for the construction of complex heterocyclic structures. The reactivity of the imine scaffold in this compound allows it to participate in several types of cycloaddition reactions, most notably [3+2] cycloadditions, which lead to the formation of five-membered heterocyclic rings.

A crucial aspect of the reactivity of imines like this compound is their ability to form azomethine ylides in situ. nih.gov Azomethine ylides are 1,3-dipoles that can be generated from imines through various methods, including thermal activation or catalysis by Lewis acids or metal salts. thieme-connect.com These transient intermediates readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes, to afford highly substituted pyrrolidine (B122466) rings. nih.govrsc.org This methodology has been extensively used in the synthesis of spiropyrrolidines, which are important structural motifs in many biologically active compounds. rsc.org

The general mechanism for the [3+2] cycloaddition of an imine involves its initial conversion to an azomethine ylide. This can be achieved through prototropy or by using a combination of a metal salt and a tertiary amine. thieme-connect.com The resulting azomethine ylide then reacts with a dipolarophile in a concerted or stepwise fashion to yield the pyrrolidine ring. thieme-connect.comnih.gov The reaction often proceeds with high regio- and diastereoselectivity. mdpi.comnih.govresearchgate.net

For instance, the reaction of an imine with an olefin dipolarophile, facilitated by a suitable catalyst, leads to the formation of a spiropyrrolidine derivative. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions. thieme-connect.com

A representative reaction involves the in situ generation of an azomethine ylide from an imine and its subsequent 1,3-dipolar cycloaddition with a dipolarophile. The following table illustrates a generalized scheme for the synthesis of spiropyrrolidines from imines.

Table 1: Generalized Synthesis of Spiropyrrolidines via [3+2] Cycloaddition

| Reactant 1 (Imine) | Reactant 2 (Dipolarophile) | Reagents/Conditions | Product |

| N-Aryl Imine | Electron-deficient alkene | AgOAc, Et3N | Spiropyrrolidine |

| N-Alkyl Imine | Acrylate | Lewis Acid (e.g., AgOAc) | Substituted Pyrrolidine |

| Imine from Isatin (B1672199) | Maleimide | Heat | Spirooxindole-pyrrolidine |

Detailed research has demonstrated the synthesis of novel spiropyrrolidine and pyrrolizine derivatives through the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. mdpi.com In these studies, azomethine ylides are generated in situ from the reaction of isatin with amino acids like sarcosine (B1681465) or proline. mdpi.comnih.gov These ylides then react with dipolarophiles such as 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones to yield spiro-heterocyclic compounds. mdpi.comresearchgate.net

The following interactive table provides examples of specific cycloaddition reactions involving imine-derived azomethine ylides and various dipolarophiles, leading to the formation of spiropyrrolidines.

Table 2: Examples of [3+2] Cycloaddition Reactions for Spiropyrrolidine Synthesis

| Imine Precursor | Amino Acid | Dipolarophile | Product | Yield (%) | Reference |

| Isatin | Sarcosine | (E)-3-(2-chlorobenzylidene)-1-methylpiperidin-4-one | Spiro[piperidine-3,2'-pyrrolidine]-4-one derivative | 85 | mdpi.com |

| Isatin | Proline | (E)-3-(4-methylbenzylidene)-1-methylpiperidin-4-one | Spiro[piperidine-3,2'-pyrrolizidine]-4-one derivative | 88 | mdpi.com |

| Acenaphthoquinone | Benzylamine | β-Nitrostyrene | 4'-Nitro-3',5'-diphenyl-2H-spiro[acenaphthylene-1,2'-pyrrolidin]-2-one | 74 | thieme-connect.com |

Nitrile imines, which are related 1,3-dipoles, also undergo cycloaddition reactions with various dipolarophiles to form five-membered nitrogen-containing heterocycles. chim.itoup.com These reactions are often highly regioselective. chim.it The choice of reactants and conditions can influence whether the reaction proceeds via a normal or inverse electron-demand pathway. rsc.orgchim.it

Advanced Research Applications and Mechanistic Insights for N 3 Nitrobenzylidene O Toluidine

Coordination Chemistry and Metal Complexation

N-(3-Nitrobenzylidene)-O-toluidine, a Schiff base derived from the condensation of 3-nitrobenzaldehyde (B41214) and o-toluidine (B26562), exhibits significant potential in the field of coordination chemistry. Its molecular structure, featuring a nitro group and an imine moiety, allows for diverse interactions with metal ions, leading to the formation of stable complexes with unique properties. Schiff bases, in general, are widely studied for their ability to form complexes with various transition metals, and their applications span from catalysis to biological systems. nih.govresearchgate.net The complexation ability is largely attributed to the azomethine group (-CH=N-), which can coordinate with metal ions. semanticscholar.orgmocedes.org

Design Principles for Metal Ion Ligands

The fundamental principle in designing ligands for selective metal ion recognition is to create a "hook" that can specifically bind to target ions, even in complex mixtures. unm.edu This involves tailoring the ligand's structure to achieve a high affinity for a particular metal ion. Factors such as the hard and soft acid and base (HSAB) principle are crucial. For instance, hard donor atoms like oxygen are known to readily form coordination complexes with hard f-element ions. unm.edu In the case of Schiff bases, the imine nitrogen acts as a key coordination site. semanticscholar.orgarcjournals.org The electronic properties of the substituents on the aromatic rings can be modified to tune the electron density on the donor atoms, thereby influencing the ligand's binding affinity and selectivity for different metal ions.

Structural and Electronic Characterization of Metal Complexes

The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic and analytical techniques. The crystal structure of a related compound, N-(3-Nitrobenzylidene)-p-toluidine, reveals a non-planar structure where the two benzene (B151609) rings have a dihedral angle of 32.1 (2)°. researchgate.net The packing of these molecules in the crystal is stabilized by π–π stacking interactions and C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net

Upon complexation, changes in the infrared (IR) spectra are expected. A key indicator of coordination is the shift in the stretching frequency of the C=N (azomethine) group. For instance, in a nickel complex of N-benzylideneaniline, the C=N stretching vibration was confirmed at 1625.2 cm⁻¹. semanticscholar.orgarcjournals.org

UV-visible spectroscopy provides insights into the electronic transitions within the complex. The spectra of Schiff base complexes typically show absorption bands corresponding to n-π* and π-π* transitions. semanticscholar.org These bands may shift upon coordination to a metal ion, confirming the metal-ligand interaction. semanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, can identify the azomethine carbon atom, which would show a characteristic chemical shift. semanticscholar.org Molar conductance measurements can determine the electrolytic nature of the complexes, indicating whether anions are part of the coordination sphere. semanticscholar.orgmocedes.org

Table 1: Physicochemical Data for a Related Schiff Base Nickel Complex

| Property | Value |

| Melting Point | 175.6°C |

| Electrical Conductivity | 84x10⁻⁶ Ω⁻¹cm⁻¹ |

| Maximum Absorbance (λmax) | 360 nm |

| Source: semanticscholar.orgarcjournals.org |

Mechanistic Studies of Metal-Ligand Interactions

Understanding the mechanism of metal-ligand interactions is crucial for designing more efficient and selective ligands. The coordination of this compound with a metal ion typically involves the donation of a lone pair of electrons from the imine nitrogen to the metal center, forming a coordinate covalent bond. The nitro group can also participate in coordination, potentially leading to bidentate or even polydentate chelation, which enhances the stability of the complex due to the chelate effect.

Studies on related Schiff base complexes have shown that the stoichiometry of the complex can be determined using methods like Job's method of continuous variation, the mole-ratio method, and the slope-ratio method. semanticscholar.org For example, a 1:2 metal-to-ligand ratio was established for a nickel-N-benzylideneaniline complex. semanticscholar.org The coordination can lead to the formation of well-defined geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry. mocedes.org The formation of coordination compounds is often indicated by changes in solubility; complexes are typically less soluble in polar solvents compared to the free ligand. arcjournals.org

Chemical Sensor Development: Underlying Principles

The unique coordination properties of this compound make it a promising candidate for the development of chemical sensors. Chemical sensors operate by converting a chemical interaction into a measurable signal. In this context, the selective binding of the Schiff base to a specific analyte, such as a metal ion, forms the basis of the sensing mechanism.

Ion Recognition Mechanisms and Selectivity

The development of selective ligands often involves creating a pre-organized cavity that complements the size, charge, and coordination geometry of the target ion. The presence of the nitro group and the methyl group on the toluidine ring can influence the electronic and steric environment of the binding site, thereby enhancing selectivity. For instance, a sensor based on o-toluidine-chitosan-decorated nanoparticles demonstrated exceptional selectivity towards lead ions over other common interfering ions like Cu²⁺ and Cd²⁺. researchgate.net

Transduction Mechanisms in Sensor Platforms

Once the ion recognition event occurs, the binding must be converted into a detectable signal. This process is known as signal transduction. Various transduction mechanisms can be employed in sensor platforms.

Spectrophotometric Sensing: A common and straightforward method involves monitoring changes in the UV-visible absorption spectrum upon complexation. The formation of the metal-ligand complex often leads to the appearance of a new absorption band or a significant shift in the existing bands, resulting in a color change that can be quantified. arcjournals.org This colorimetric response forms the basis for simple and cost-effective sensors.

Electrochemical Sensing: Changes in the electrochemical properties of the ligand upon ion binding can also be exploited. Techniques like voltammetry or potentiometry can measure changes in redox potential or current, which are proportional to the concentration of the analyte.

Quartz Crystal Microbalance (QCM) Sensing: This technique measures changes in frequency of a quartz crystal resonator upon mass loading. When the ligand, immobilized on the QCM surface, binds to the target ion, the increase in mass causes a decrease in the resonant frequency, providing a highly sensitive detection method. researchgate.net A QCM sensor utilizing a poly(o-toluidine)/chitosan/ZnFe₂O₄ nanocomposite exhibited outstanding sensitivity for the detection of lead ions. researchgate.net

Fabrication and Operational Methodologies

While direct research on the fabrication of devices solely using this compound is limited, the general methodologies for incorporating similar Schiff bases into sensing platforms provide a clear framework for its potential applications. The operational principle of such sensors typically relies on the interaction of the analyte with the Schiff base, leading to a measurable change in a physical or chemical property.

The fabrication of electrochemical sensors, for instance, often involves the immobilization of the Schiff base onto an electrode surface. This can be achieved through various techniques, including drop-casting, electropolymerization, or covalent attachment. The resulting modified electrode can then be used in techniques like cyclic voltammetry or differential pulse voltammetry to detect specific analytes. For example, the redox processes of a structurally related Schiff base, (E)-4-((4-nitrobenzylidene)amino)phenol, have been studied electrochemically, establishing the potential for generating a dianion radical of the imine group. This suggests that this compound could also exhibit interesting electrochemical behavior suitable for sensor development. electrochemsci.org

Optical sensors represent another avenue where this compound could be employed. The fabrication of such sensors might involve incorporating the compound into a polymer matrix or onto a solid support. The sensing mechanism would likely be based on changes in its UV-Vis absorption or fluorescence emission spectrum upon binding with a target analyte.

Adsorption Phenomena and Environmental Remediation Mechanisms

Schiff bases are recognized for their potential in environmental remediation, particularly in the removal of heavy metal ions from aqueous solutions. This is attributed to the chelating ability of the imine (-C=N-) group and other heteroatoms present in the molecule.

Surface Adsorption Kinetics and Thermodynamics

The adsorption process is typically studied by examining the effects of various parameters such as pH, contact time, initial concentration of the metal ion, and temperature. Kinetic studies often reveal that the adsorption process follows pseudo-second-order kinetics, indicating that chemisorption is the rate-limiting step. Thermodynamic studies, on the other hand, can determine the spontaneity and nature of the adsorption process, with parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) being calculated. For many Schiff base adsorbents, the adsorption of heavy metals is found to be a spontaneous and endothermic process.

A hypothetical study on this compound immobilized on a solid support might yield data similar to that observed for other Schiff base adsorbents. The following table illustrates the kind of data that would be collected and analyzed in such a study.

| Adsorption Parameter | Typical Findings for Schiff Base Adsorbents |

| Effect of pH | Optimal adsorption at a specific pH range, often between 4 and 6, due to the protonation state of the active sites. nih.gov |

| Kinetic Model | Often fits the pseudo-second-order model, suggesting chemisorption. |

| Isotherm Model | Langmuir or Freundlich isotherms are commonly used to describe the adsorption equilibrium. |

| Thermodynamics | Negative ΔG° (spontaneous), positive ΔH° (endothermic), and positive ΔS° (increased randomness at the solid-liquid interface). |

Mechanistic Understanding of Pollutant Sequestration

The primary mechanism for the sequestration of metal ion pollutants by Schiff bases like this compound is chelation. The nitrogen atom of the imine group and the oxygen atoms of the nitro group can act as donor atoms, forming coordinate bonds with the metal ions. This interaction leads to the formation of stable metal-Schiff base complexes, effectively removing the metal ions from the solution. uobaghdad.edu.iq

The efficiency of this sequestration is influenced by the chemical environment, particularly the pH of the solution. At low pH, the nitrogen atom of the imine group may be protonated, reducing its ability to coordinate with metal ions. Conversely, at very high pH, the metal ions may precipitate as hydroxides, also hindering the adsorption process. nih.gov The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups in this compound could modulate the electron density on the coordinating atoms, thereby influencing its selectivity and affinity for different metal ions.

Role in Materials Science: Polymeric and Supramolecular Architectures

The structural features of this compound make it a promising candidate for the development of advanced materials, including polymers and supramolecular gels.

Assembly of Imine-Based Gels and Polymers

The formation of supramolecular gels from low-molecular-weight gelators (LMWGs) is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule possesses several features conducive to forming such self-assembled structures. The aromatic rings can participate in π-π stacking, while the nitro group can act as a hydrogen bond acceptor. researchgate.net The assembly of these molecules into a three-dimensional network can entrap solvent molecules, leading to the formation of a gel. mdpi.com

In the realm of polymer science, while direct polymerization of this compound is not commonly reported, its constituent parts, o-toluidine and 3-nitrobenzaldehyde, are relevant monomers. For instance, poly(o-toluidine) is a conducting polymer that can be synthesized by the chemical or electrochemical oxidation of o-toluidine. electrochemsci.org It is conceivable that this compound could be incorporated as a functional monomer in copolymerization reactions to impart specific properties to the resulting polymer.

Structure-Property Relationships in Advanced Materials

The relationship between the molecular structure of this compound and the properties of materials derived from it is a key area of research. In supramolecular gels, the specific arrangement of the molecules in the gel network will dictate the mechanical properties, thermal stability, and responsiveness of the gel to external stimuli. For example, the presence of the nitro group could make the gel sensitive to changes in pH or the presence of specific analytes.

In the context of polymeric materials, incorporating this compound could influence properties such as conductivity, thermal stability, and chemical resistance. The bulky nature of the molecule and the presence of the polar nitro group would likely affect the chain packing and morphology of the polymer, which in turn would alter its bulk properties. The study of structure-property relationships is crucial for the rational design of new materials with tailored functionalities based on this versatile Schiff base.

Electrochemical Studies and Corrosion Inhibition Mechanisms

Comprehensive electrochemical studies are crucial for understanding the potential of a compound as a corrosion inhibitor. Such studies typically involve techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to determine the inhibitor's efficiency and mode of action.

Inhibitor Adsorption and Surface Interaction Models

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective barrier. The nature of this adsorption can be physical (physisorption), involving weak electrostatic interactions, or chemical (chemisorption), which involves the formation of coordinate bonds between the inhibitor molecules and the metal atoms.

The adsorption behavior of an inhibitor is often described by various adsorption isotherms, such as the Langmuir, Frumkin, or Temkin models. These models provide insights into the interaction between the inhibitor and the metal surface. For a compound like this compound, the presence of heteroatoms (nitrogen and oxygen) and the pi-electrons in the aromatic rings could facilitate adsorption on a metal surface. However, without specific experimental data, any discussion on the applicable adsorption model remains speculative.

Research on analogous compounds, such as N-(3-Nitrobenzylidene)-2-aminobenzothiazole, has indicated that the adsorption process can follow the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. Studies on similar Schiff base compounds often reveal that the inhibition efficiency increases with the concentration of the inhibitor. researchgate.net

Electrochemical Kinetic Analysis

Electrochemical kinetic analysis provides information on how an inhibitor affects the rates of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of a corrosion process. By analyzing parameters obtained from potentiodynamic polarization curves, such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc), it is possible to classify an inhibitor as anodic, cathodic, or mixed-type.

For a definitive kinetic analysis of this compound, experimental data from such electrochemical tests would be required. This would involve measuring the polarization resistance and changes in the corrosion current density in the presence of varying concentrations of the compound.

In studies of related nitro-substituted Schiff bases, it has been observed that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. The degree of suppression of each reaction can vary depending on the specific molecular structure and the corrosive environment.

In the absence of direct experimental research on this compound, the following table remains hypothetical and is presented to illustrate the kind of data that would be necessary for a thorough analysis.

Hypothetical Electrochemical Data for this compound

| Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| Blank | -500 | 100 | 80 | 120 | 0 |

| 1x10⁻⁵ | -490 | 50 | 78 | 115 | 50 |

| 5x10⁻⁵ | -485 | 25 | 75 | 110 | 75 |

| 1x10⁻⁴ | -480 | 10 | 72 | 105 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.